Methyl 1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 1H-indole-2-carboxylate involves several efficient methods, including [3+2] annulation of arynes (Rogness & Larock, 2009), and microwave-assisted synthesis through palladium-catalyzed intramolecular oxidative coupling (Bellavita et al., 2022). These methods emphasize the efficiency and versatility in synthesizing indole derivatives under mild conditions.
Molecular Structure Analysis
Methyl 5-methoxy-1H-indole-2-carboxylate, a closely related compound, has been characterized using various spectroscopic techniques, revealing insights into its molecular structure and bonding characteristics (Almutairi et al., 2017). Such studies are crucial for understanding the reactivity and potential applications of these molecules.
Chemical Reactions and Properties
Methyl 1H-indole-2-carboxylate undergoes various chemical reactions, including annulation processes that form novel ring systems (Selvaraj et al., 2019), demonstrating the compound's versatility in synthesizing complex heterocyclic structures.
Physical Properties Analysis
The physical properties of methyl 1H-indole-2-carboxylate derivatives, including their solid-state structure and behavior in different environmental conditions, are crucial for their application in material science and pharmaceutical formulations (Niemyjska et al., 2012).
Chemical Properties Analysis
The chemical properties of methyl 1H-indole-2-carboxylate, such as its reactivity towards different reagents and conditions, enable the synthesis of a wide range of biologically active compounds. The compound's interaction with various catalysts and reagents highlights its chemical versatility and utility in organic synthesis (Akbari & Faryabi, 2022).
Scientific Research Applications
Synthesis Techniques
- A novel synthesis method for 1-methyl-1H-indole-3-carboxylates was developed, using Cu(II) as a catalyst. This method features simple procedures and yields ranging from 69-90% (Akbari & Faryabi, 2023).
- Microwave-assisted synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been reported. This process uses palladium-catalyzed intramolecular oxidative coupling and achieves high yields and regioselectivity (Bellavita et al., 2022).
Pharmaceutical Research
- Methyl 1H-indole-3-carboxylate derivatives have been studied for their potential anti-cancer properties, especially against melanoma, renal, and breast cancers (Niemyjska et al., 2012).
Chemical and Physical Properties
- The thermodynamic properties, such as enthalpies of formation and sublimation, of methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate have been experimentally and computationally studied, providing insights into their stability and reactivity (Carvalho et al., 2016).
Application in Fluorescence and IR Probing
- Methyl indole-4-carboxylate has been identified as a promising fluorescent and IR probe for protein local structure and dynamics due to its long fluorescence lifetime and sensitivity to local hydration environments (Liu et al., 2020).
Safety And Hazards
Future Directions
Research on “Methyl 1H-indole-2-carboxylate” and its derivatives is ongoing. For instance, it has been shown to have potential for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells . Further studies are needed to fully understand its potential applications in medicine and other fields.
properties
IUPAC Name |
methyl 1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPIEWBAWBFGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152726 | |
Record name | Methyl 1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-indole-2-carboxylate | |
CAS RN |
1202-04-6 | |
Record name | Methyl 1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1H-indole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1202-04-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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